![molecular formula C13H15BClNO2S B1457915 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine CAS No. 2096995-03-6](/img/structure/B1457915.png)
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Vue d'ensemble
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine, also known as 4-Chloro-2-TMP, is an organic compound with a wide range of applications in scientific research. It is a member of the thienopyridine family and is a white crystalline solid with a molecular weight of 330.8 g/mol. 4-Chloro-2-TMP is a versatile compound that has been used in various research fields, such as medicinal chemistry, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
-
Phosphitylation of alcohols and heteroatomic nucleophiles
- Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method: The process involves the phosphitylation of alcohols and heteroatomic nucleophiles .
- Results: The result is the formation of useful glycosyl donors and ligands .
-
- Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Method: The process involves the use of a copper catalyst .
- Results: The result is the formation of aryl boronates .
-
Phosphitylation of alcohols and heteroatomic nucleophiles
- Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method: The process involves the phosphitylation of alcohols and heteroatomic nucleophiles .
- Results: The result is the formation of useful glycosyl donors and ligands .
-
Borylation at the benzylic C-H bond of alkylbenzenes
- Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method: The process involves the use of a palladium catalyst .
- Results: The result is the formation of pinacol benzyl boronate .
-
Phosphitylation of alcohols and heteroatomic nucleophiles
- Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method: The process involves the phosphitylation of alcohols and heteroatomic nucleophiles .
- Results: The result is the formation of useful glycosyl donors and ligands .
Propriétés
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-16-11(8)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWYEKWUURYLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



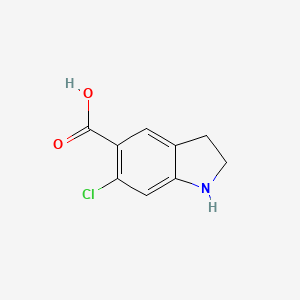
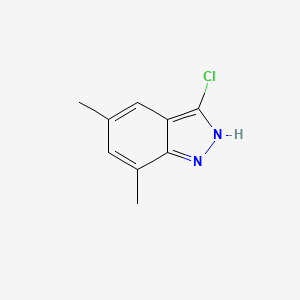
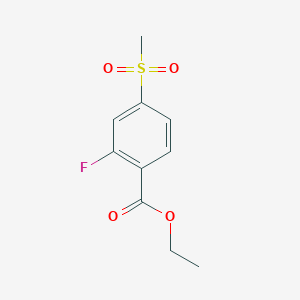
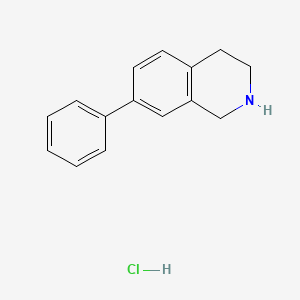
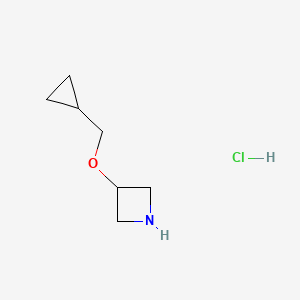
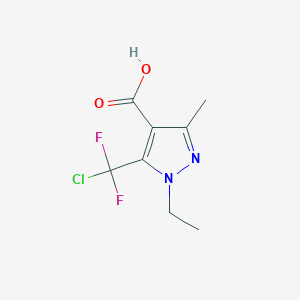
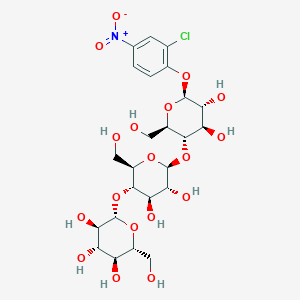
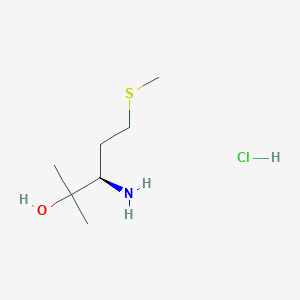
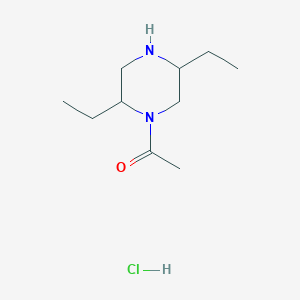
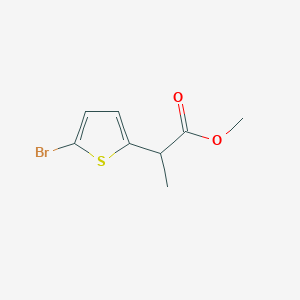
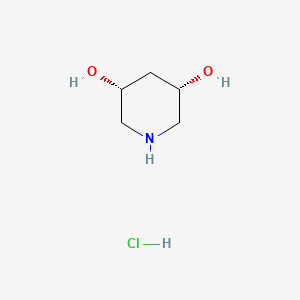
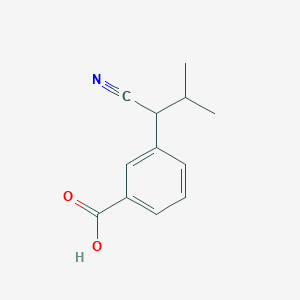
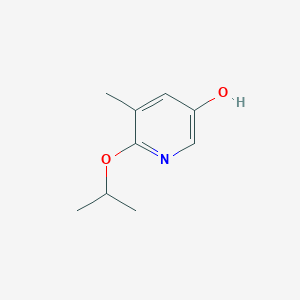
![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)